molecular formula C21H15NO2S2 B11709720 (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11709720
M. Wt: 377.5 g/mol
InChI Key: RTBPAETVSAEZHD-UYRXBGFRSA-N
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Description

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a methoxynaphthalene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxynaphthalene-1-carbaldehyde with 3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxynaphthalene moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. Its methoxynaphthalene moiety, in particular, may contribute to its specific interactions with molecular targets.

Properties

Molecular Formula

C21H15NO2S2

Molecular Weight

377.5 g/mol

IUPAC Name

(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15NO2S2/c1-24-18-12-11-14-7-5-6-10-16(14)17(18)13-19-20(23)22(21(25)26-19)15-8-3-2-4-9-15/h2-13H,1H3/b19-13-

InChI Key

RTBPAETVSAEZHD-UYRXBGFRSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4

Origin of Product

United States

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